molecular formula C5H13NO B091046 2-(Isopropylamino)ethanol CAS No. 109-56-8

2-(Isopropylamino)ethanol

Cat. No. B091046
CAS RN: 109-56-8
M. Wt: 103.16 g/mol
InChI Key: RILLZYSZSDGYGV-UHFFFAOYSA-N
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Description

2-(Isopropylamino)ethanol (IPAE) is a chemical compound that has been studied for its potential in various applications, including CO2 capture due to its amine functionality. It is a sterically hindered amine, which means it has bulky groups around the nitrogen atom that can affect its reactivity and physical properties .

Synthesis Analysis

While the provided papers do not detail the synthesis of IPAE itself, they do discuss the synthesis of related compounds. For example, methods for the synthesis of structural isomers of β2 agonists that include the isopropylaminoethanol moiety have been developed, and these methods could potentially be adapted for the synthesis of IPAE . Additionally, reactions of β-iminoalcohols with sulfur dioxide have been studied, leading to the synthesis of related compounds, which could provide insights into the synthetic pathways for IPAE .

Molecular Structure Analysis

The molecular structure of IPAE includes an isopropyl group attached to an amino group, which is then linked to an ethanol chain. This structure is important for its reactivity and interactions with other molecules. For instance, the steric hindrance provided by the isopropyl group affects the hydrogen bonding ability of the amine with water molecules .

Chemical Reactions Analysis

IPAE has been shown to react with CO2, forming bicarbonate and carbamate species, which are relevant in the context of CO2 capture. The formation of these species depends on the CO2 loading, with bicarbonate being the dominant species at higher loadings . Additionally, the reactivity of isopropyl alcohol (IPA), a related compound, with bis(4-isocyanatocyclohexyl)methane (HMDI) has been investigated, indicating low reactivity at room temperature, which could be relevant for understanding the reactivity of IPAE under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of IPAE have been extensively studied. For example, its solubility and species distribution in aqueous solutions have been measured at different temperatures and CO2 partial pressures . The thermodynamic properties, such as density and sound speed, have been measured in aqueous mixtures of IPAE, providing insights into its hydration and association patterns . The excess partial molar enthalpies of IPAE in water have been obtained, which are indicative of the molecular interactions between IPAE molecules and water . Vapor pressures, liquid phase heat capacities, and phase behavior of IPAE have also been reported, contributing to a comprehensive understanding of its thermophysical properties .

Scientific Research Applications

  • Thermophysical Properties : Studies on 2-(Isopropylamino)ethanol have shown significant interest in its thermodynamic properties. It was observed that this compound displays specific vapor pressures, heat capacities, and phase behavior, making it relevant for thermodynamic studies and applications (Soares et al., 2018).

  • Enthalpy Measurements : Research has also focused on the enthalpy of this compound in water-rich environments. Such studies are crucial for understanding the molecular interactions and thermodynamics of this compound in aqueous solutions (Moita et al., 2021).

  • Antifertility Activity : Intriguingly, this compound has been studied for its postcoital antifertility effects in rodents. It has been found to exhibit strong antifertility activity, impacting implantation and embryonic development stages (Menegola et al., 1998), (Hetherington, 1975), (Morrow et al., 1973).

  • CO2 Absorption : There has been a focus on the potential use of this compound in CO2 capture. Studies have demonstrated its ability to react with CO2, forming liquid carbonated species, which could be advantageous in environmental applications such as greenhouse gas control (Barzagli et al., 2016), (Yamada et al., 2013).

  • Solubility and Speciation : The solubility and species distribution of this compound in aqueous solutions have been thoroughly researched, especially in the context of its interactions with CO2 at different temperatures and pressures (Yamada et al., 2013).

Safety and Hazards

2-(Isopropylamino)ethanol is classified as a combustible liquid and is harmful if swallowed . Inhalation or contact with the material may irritate or burn skin and eyes. Fire may produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation .

properties

IUPAC Name

2-(propan-2-ylamino)ethanol
Source PubChem
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InChI

InChI=1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3
Source PubChem
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InChI Key

RILLZYSZSDGYGV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCO
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Molecular Formula

C5H13NO
Record name ISOPROPYLAMINOETHANOL
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Related CAS

54472-62-7 (hydrochloride)
Record name 2-Isopropylaminoethanol
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DSSTOX Substance ID

DTXSID5059373
Record name 2-Isopropylaminoethanol
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Molecular Weight

103.16 g/mol
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Physical Description

Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals., Liquid
Record name ISOPROPYLAMINOETHANOL
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Record name Ethanol, 2-[(1-methylethyl)amino]-
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CAS RN

109-56-8
Record name ISOPROPYLAMINOETHANOL
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Record name 2-(Isopropylamino)ethanol
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Record name N-Isopropylethanolamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Do the naphthofuran derivatives of 2-(isopropylamino)ethanol exhibit beta-adrenergic blocking activity?

A2: Studies have shown that incorporating the this compound moiety into larger aromatic systems, such as naphthofuran, can significantly impact its biological activity. Specifically, 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol and 1-(naphtho[2,3-b]furan-2-yl)-2-(isopropylamino)ethanol exhibited only weak beta-adrenergic blocking activity, unlike the analogous benzofuran derivatives. [] This suggests that increasing the size of the aromatic system can diminish the desired biological activity, highlighting the importance of the aromatic core structure for optimal potency.

Q2: What are the proposed mechanisms by which this compound exerts its antifertility effects?

A3: Research suggests that this compound may affect fertility through multiple pathways. One proposed mechanism involves disrupting the development of the preimplantation embryo. [, ] Additionally, the compound may hinder postimplantation development by interfering with the endometrium's ability to support fetal growth. [, ] These findings indicate a multifaceted impact on reproductive processes.

Q3: Does this compound directly impact the developing conceptus?

A4: Studies in mice have shown that administering this compound during early pregnancy can reduce the decidual cell reaction, a crucial process for implantation and placental development. [] Furthermore, this can lead to the death of the conceptus by day 6 of pregnancy. [] This evidence strongly suggests a direct detrimental effect of the compound on the developing conceptus.

Q4: What analytical techniques are used to study the interaction between this compound and CO2?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, is a crucial technique for analyzing the interaction of this compound with CO2. [] This method allows for the identification and quantification of carbonated species formed in solution, providing insights into the reaction mechanism and efficiency of CO2 capture.

Q5: What is the crystal structure of 1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol?

A7: The crystal structure of 1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol has been determined using X-ray diffraction. [] The ethylamine side chain is oriented perpendicular to the plane of the phenyl ring, with the isopropyl group in a trans configuration to the chiral center. The molecules form chains linked by O—H⋯N hydrogen bonds. [] This information contributes to understanding the conformational preferences and intermolecular interactions of this this compound derivative.

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